Cas no 878948-65-3 ((E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide)

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-26593533
- N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenylethene-1-sulfonamide
- (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
- HMS1771E06
- AKOS024287547
- 878948-65-3
- Z45640785
-
- インチ: 1S/C18H20N2O5S2/c21-26(22,15-10-16-4-2-1-3-5-16)19-17-6-8-18(9-7-17)27(23,24)20-11-13-25-14-12-20/h1-10,15,19H,11-14H2/b15-10+
- InChIKey: RQROLCDBBVZPIJ-XNTDXEJSSA-N
- SMILES: S(C1C=CC(=CC=1)NS(/C=C/C1C=CC=CC=1)(=O)=O)(N1CCOCC1)(=O)=O
計算された属性
- 精确分子量: 408.08136409g/mol
- 同位素质量: 408.08136409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 689
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- XLogP3: 1.6
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593533-0.05g |
N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenylethene-1-sulfonamide |
878948-65-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide 関連文献
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamideに関する追加情報
Chemical Profile of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide (CAS No. 878948-65-3)
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide, identified by its CAS number 878948-65-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities and therapeutic potential. The structural framework of this molecule incorporates a phenylethenesulfonamide moiety linked to a morpholin-4-ylsulfonyl group, creating a unique pharmacophore that may contribute to its distinct chemical and biological properties.
The sulfonamide functional group is a cornerstone in medicinal chemistry, widely recognized for its ability to interact with biological targets such as enzymes and receptors. The presence of the morpholin-4-ylsulfonyl moiety in (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide introduces an additional layer of complexity, potentially modulating the compound's solubility, metabolic stability, and binding affinity. This feature makes it an intriguing candidate for further exploration in drug discovery programs.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological profiles. The structural motif of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide aligns well with this trend, as it combines the versatility of the sulfonamide group with the potential benefits offered by the morpholine scaffold. Morpholine derivatives are known for their favorable pharmacokinetic properties, including improved bioavailability and reduced toxicity, making them desirable components in drug design.
The synthesis of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key steps in its synthesis may include sulfonylation reactions, condensation processes, and functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis and enhance efficiency.
The chemical properties of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide, including its melting point, solubility profile, and spectroscopic characteristics, have been thoroughly characterized. These properties are essential for understanding its behavior in various chemical environments and for optimizing its use in pharmaceutical applications. For instance, solubility studies are crucial for determining the compound's suitability for formulation into oral or injectable dosage forms.
Beyond its structural significance, (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide has been investigated for its potential biological activities. Sulfonamides are known to exhibit a wide range of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The unique combination of functional groups in this compound suggests that it may possess multiple modes of action or enhanced efficacy compared to simpler sulfonamides.
In vitro studies have begun to explore the interaction of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide with various biological targets. Preliminary results indicate that it may inhibit specific enzymes or receptors involved in disease pathways. These findings are promising and warrant further investigation into its potential therapeutic applications. Additionally, computational modeling techniques have been utilized to predict how this compound might bind to biological targets, providing valuable insights into its mechanism of action.
The development of new drugs is often hampered by issues such as drug resistance and off-target effects. The structural features of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide, particularly the presence of both sulfonamide and morpholine moieties, may offer advantages in overcoming these challenges. For example, the morpholine ring could enhance selectivity by preferentially interacting with desired targets while minimizing interactions with off-target proteins.
The pharmaceutical industry continues to invest heavily in research aimed at discovering novel sulfonamide-based therapeutics. (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
In conclusion, (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
878948-65-3 ((E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide) Related Products
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 120788-31-0(1-amino-4-hexyne)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)




